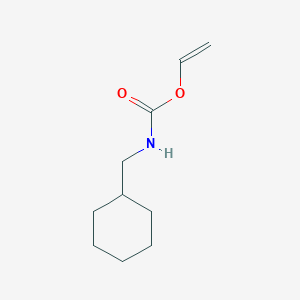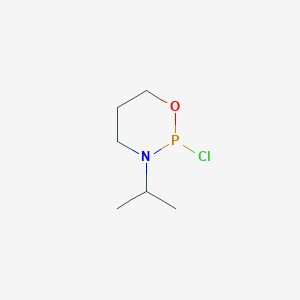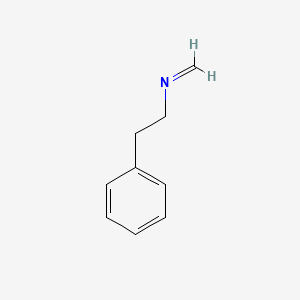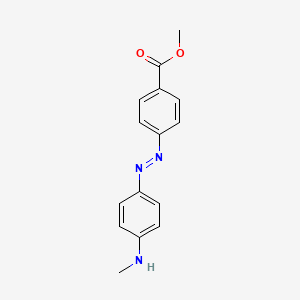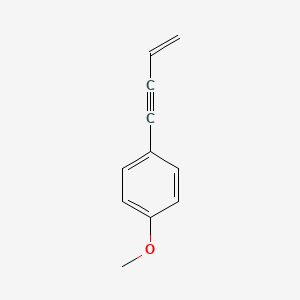![molecular formula C11H20OSi B14625548 Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- CAS No. 54781-35-0](/img/structure/B14625548.png)
Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- is an organosilicon compound characterized by the presence of a silane group bonded to a cyclohexenyl-ethenyl-oxy moiety. This compound is notable for its unique structure, which combines the properties of both silanes and cyclohexenes, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with a suitable cyclohexenyl-ethenyl-oxy precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- involves its interaction with various molecular targets and pathways. The compound’s silane group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and functionality in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-
- Ethanone, 1-(1-cyclohexen-1-yl)-
- 1-Acetylcyclohexene
Uniqueness
Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- is unique due to its combination of a silane group with a cyclohexenyl-ethenyl-oxy moiety. This structural feature imparts distinct chemical and physical properties, making it valuable in applications where both silane and cyclohexene functionalities are desired.
Propiedades
Número CAS |
54781-35-0 |
|---|---|
Fórmula molecular |
C11H20OSi |
Peso molecular |
196.36 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h8H,1,5-7,9H2,2-4H3 |
Clave InChI |
UFOZSWSFBLHBLL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
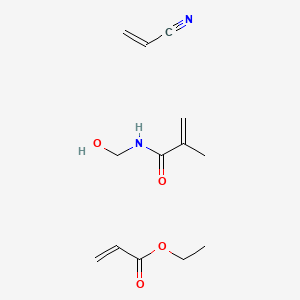

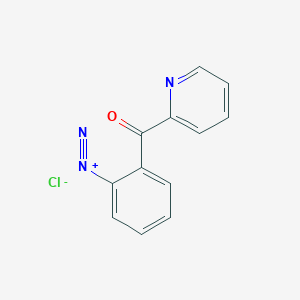
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)



